Nelumol A
Overview
Description
Nelumol A is a naturally occurring compound isolated from the plant Ligularia nelumbifolia. It is known for its role as a farnesoid X receptor agonist, which makes it a valuable compound in the study of metabolic processes and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nelumol A can be synthesized through a series of chemical reactions involving oxyprenylated and azoprenylated phenylpropanoids. The synthesis involves the use of transfected cultured HepG2 cells and the dual-luciferase assay to test the efficacy of the synthesized compounds .
Industrial Production Methods: Industrial production of this compound involves the extraction from Ligularia nelumbifolia, followed by purification processes to isolate the compound in its pure form. The extraction process typically involves solvent extraction, chromatography, and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Nelumol A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
Nelumol A has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of farnesoid X receptor agonists.
Biology: Studied for its effects on metabolic processes and gene expression.
Medicine: Potential therapeutic applications in the treatment of metabolic disorders.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
Nelumol A exerts its effects by acting as a farnesoid X receptor agonist. This receptor is involved in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. By activating this receptor, this compound can influence various metabolic pathways and gene expression .
Comparison with Similar Compounds
Auraptene: Another farnesoid X receptor agonist with similar potency.
Nelumal A: A compound with a slightly higher activity level compared to Nelumol A.
Chenodeoxycholic Acid: The endogenous ligand used as a reference in studies.
Uniqueness: this compound is unique due to its natural occurrence and its specific activity as a farnesoid X receptor agonist. Its potency and efficacy make it a valuable compound in the study of metabolic processes and potential therapeutic applications .
Properties
IUPAC Name |
(E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,5-dimethoxyphenyl]prop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-16(2)8-6-9-17(3)11-13-25-21-19(23-4)14-18(10-7-12-22)15-20(21)24-5/h7-8,10-11,14-15,22H,6,9,12-13H2,1-5H3/b10-7+,17-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNIFFJAKKQUJF-NRHDHWSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C=C(C=C1OC)C=CCO)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C=C(C=C1OC)/C=C/CO)OC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77836-86-3 | |
Record name | O-Geranylsinapyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077836863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the cytotoxic activity of Nelumol A and its synthetic analogs?
A1: this compound (1) and its close analog, Nelumal A (2), have demonstrated cytotoxic activity against several tumor cell lines. [, ] Furthermore, researchers synthesized a series of analogs, including 4-O-benzyl and 4-O-(2-methylbutenyl) derivatives, to investigate structure-activity relationships. These compounds were tested for their cytotoxic activity against A-549 (lung cancer), HL-60 (leukemia), and KB (nasopharyngeal carcinoma) cell lines. [] This research suggests the potential of this compound and its analogs as lead compounds for anticancer drug development.
Q2: What is the origin of this compound and what other related compounds have been discovered?
A2: this compound was originally isolated from the plant Ligularia nelumbifolia. [, ] Interestingly, research on Ligularia species, particularly potential hybrids between L. nelumbifolia and L. subspicata, has revealed the presence of this compound and other sinapyl alcohol derivatives in varying amounts. This suggests that the chemical profile of these plants can be influenced by hybridization. [] Further investigation into the phytochemistry of Ligularia species could potentially uncover novel analogs with valuable biological activities.
Q3: Have there been any attempts to synthesize this compound and related compounds?
A3: Yes, total synthesis of this compound (1) and Nelumal A (2) has been achieved through two different synthetic routes. [, ] Additionally, researchers have successfully synthesized geranyloxy sinapyl alcohol (6) and geranyloxy sinapyl aldehyde (7), two cytotoxic derivatives of sinapyl alcohol also found in Ligularia nelumbifolia. [] These synthetic achievements not only confirm the structures of the natural products but also provide a foundation for further investigation and modification of these compounds for potential therapeutic applications.
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